molecular formula C18H20ClNOS B14499606 N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide CAS No. 64872-87-3

N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide

Cat. No.: B14499606
CAS No.: 64872-87-3
M. Wt: 333.9 g/mol
InChI Key: CJWACZOUBMETPL-UHFFFAOYSA-N
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Description

N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide is an organic compound with the molecular formula C16H18ClNOS It is characterized by the presence of a chloro-substituted phenyl ring, a phenylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide typically involves the reaction of 4-chloro-2-nitroaniline with 1-(phenylsulfanyl)butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. The use of large-scale reactors, automated systems, and advanced analytical techniques ensures the efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Scientific Research Applications

N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide is unique due to the presence of the butyl group, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

64872-87-3

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

N-[4-chloro-2-(1-phenylsulfanylbutyl)phenyl]acetamide

InChI

InChI=1S/C18H20ClNOS/c1-3-7-18(22-15-8-5-4-6-9-15)16-12-14(19)10-11-17(16)20-13(2)21/h4-6,8-12,18H,3,7H2,1-2H3,(H,20,21)

InChI Key

CJWACZOUBMETPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Cl)NC(=O)C)SC2=CC=CC=C2

Origin of Product

United States

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